(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine
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Overview
Description
®-6-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a methoxy group attached to the indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Methoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-2,3-dihydro-1H-indene.
Chiral Resolution: The racemic mixture of 6-methoxy-2,3-dihydro-1H-inden-1-amine is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or enzymatic resolution.
Amine Introduction:
Industrial Production Methods: Industrial production of ®-6-Methoxy-2,3-dihydro-1H-inden-1-amine may involve large-scale chiral resolution processes and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-6-Methoxy-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted indane derivatives.
Chemistry:
Catalysis: ®-6-Methoxy-2,3-dihydro-1H-inden-1-amine can be used as a chiral ligand in asymmetric catalysis.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Industry:
Material Science: The compound can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of ®-6-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(S)-6-Methoxy-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, which may have different biological activities.
6-Methoxy-2,3-dihydro-1H-indene: The parent compound without the amine group.
Properties
IUPAC Name |
(1R)-6-methoxy-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGIPIBKCOYHFK-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2N)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@H]2N)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348749 |
Source
|
Record name | (R)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180915-77-9 |
Source
|
Record name | (1R)-2,3-Dihydro-6-methoxy-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180915-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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